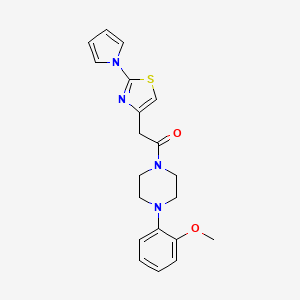
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has received significant attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone blocks the activation of downstream signaling pathways, leading to a reduction in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor size. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also been shown to enhance the immune response, leading to an increased ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is its specificity for BTK, which makes it a potent inhibitor of B-cell receptor signaling. However, this specificity may also limit its use in cancers that do not rely on B-cell receptor signaling. Additionally, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer.
Orientations Futures
Future research on 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone could focus on identifying biomarkers that predict response to treatment, as well as developing combination therapies that enhance its efficacy. Additionally, further studies could investigate the potential use of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone in other diseases, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors could lead to improved cancer treatment options.
Méthodes De Synthèse
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone can be synthesized by reacting 2-(1H-pyrrol-1-yl)thiazol-4-amine with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid, followed by coupling with 2-bromoacetophenone. This reaction results in the formation of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, which can then be purified using column chromatography.
Applications De Recherche Scientifique
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also demonstrated efficacy in animal models of cancer, leading to a significant reduction in tumor growth.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-7-3-2-6-17(18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-4-5-9-24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHWHRIVWPSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
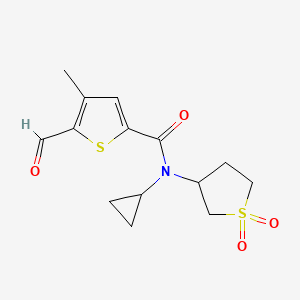


![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)
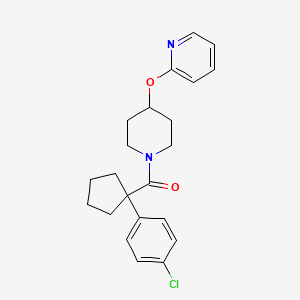
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)

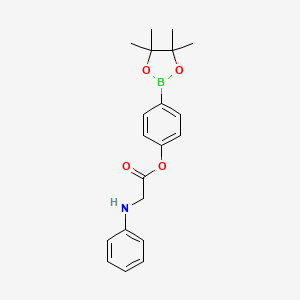
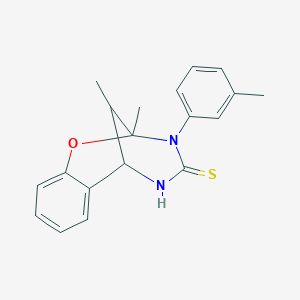
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)